347142-73-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

NY-BR-1 p904 A2 acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods

While specific industrial production methods for NY-BR-1 p904 A2 acetate are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NY-BR-1 p904 A2 acetate primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and subsequent modifications.

Common Reagents and Conditions

Deprotection Reagents: Trifluoroacetic acid is commonly used to remove protecting groups from amino acids during synthesis.

Coupling Reagents: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used to facilitate the formation of peptide bonds.

Major Products Formed

The major product formed during the synthesis of NY-BR-1 p904 A2 acetate is the peptide itself, which can be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

NY-BR-1 p904 A2 acetate has been extensively studied for its role in cancer immunotherapy. It is recognized by T-cell clones specific for the NY-BR-1 antigen, which is expressed in certain breast tumor cells. This makes it a valuable tool for developing targeted cancer therapies and studying immune responses to cancer .

Mechanism of Action

The mechanism of action of NY-BR-1 p904 A2 acetate involves its recognition by T-cell receptors on immune cells. This interaction triggers an immune response against cells expressing the NY-BR-1 antigen, leading to the targeted destruction of these tumor cells. The molecular targets include the major histocompatibility complex molecules that present the peptide to T-cells .

Comparison with Similar Compounds

Similar Compounds

NY-ESO-1: Another cancer-testis antigen used in cancer immunotherapy.

MAGE-A3: A melanoma-associated antigen used in similar therapeutic approaches.

Uniqueness

NY-BR-1 p904 A2 acetate is unique due to its specific recognition of the NY-BR-1 antigen, which is predominantly expressed in breast cancer cells. This specificity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds that may target different antigens .

Properties

CAS No. |

347142-73-8 |

|---|---|

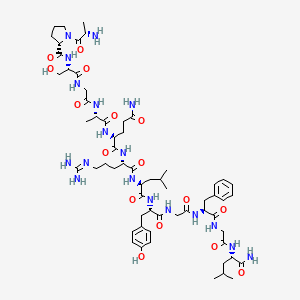

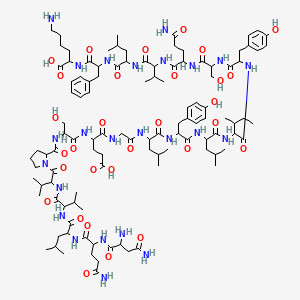

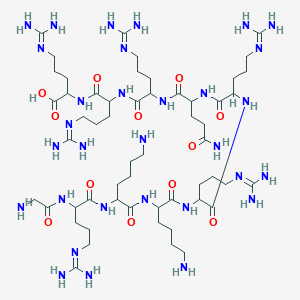

Molecular Formula |

C₄₃H₇₈N₁₀O₁₅ |

Molecular Weight |

975.14 |

sequence |

One Letter Code: SLSKILDTV |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.